Cas no 83345-46-4 ((R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate)

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate structure
83345-46-4 structure
상품 이름:(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
CAS 번호:83345-46-4
MF:C14H21NO4
메가와트:267.32084441185
MDL:MFCD00270225
CID:706817
PubChem ID:15934817

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate 화학적 및 물리적 성질

이름 및 식별자

    • Carbamicacid, N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethylester
    • Boc-Tyrosinol
    • N-(tert-butyloxycarbonyl)-L-tyrosinol
    • R)-1-HYDROXYMETHYL-2-(4-HYDROXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
    • tert-Butyl [(S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]carbamate
    • BOC-L-TYR-OL
    • Boc-Tyr-ol
    • (R)-tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-[1-(Hydroxymethyl)-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • [(1S)-1-Hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • Boc-L-Tyrosinol, 97%
    • S10450
    • tert-butyl (S)-2-hydroxy-1-(4-hydroxybenzyl)ethylcarbamate
    • KMVXZPOLHFZPKW-NSHDSACASA-N
    • M06284
    • CS-0154485
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • SCHEMBL6479218
    • DB-022969
    • N-alpha-t-Butyloxycarbonyl-L-tyrosinol
    • 220237-31-0
    • Boc-L-Tyrosinol, AldrichCPR
    • J-017002
    • 282100-80-5
    • Carbamic acid,[2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • 83345-46-4
    • MFCD00270225
    • DTXSID90579831
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • AS-54479
    • AKOS030212274
    • Boc-L-Tyrosinol
    • EN300-7365621
    • (S)-[1-hydroxymethyl-2 -(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • MDL: MFCD00270225
    • 인치: 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)
    • InChIKey: KMVXZPOLHFZPKW-UHFFFAOYSA-N
    • 미소: O(C(NC(CO)CC1C=CC(=CC=1)O)=O)C(C)(C)C

계산된 속성

  • 정밀분자량: 267.14705815g/mol
  • 동위원소 질량: 267.14705815g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 280
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 78.8
  • 소수점 매개변수 계산 참조값(XlogP): 1.9

실험적 성질

  • 밀도: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 120 ºC
  • 용해도: 미용성(4.3g/l)(25ºC),
  • PSA: 78.79000
  • LogP: 2.21120

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-7365621-0.1g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
0.1g
$19.0 2025-03-11
Ambeed
A109066-1g
Boc-L-Tyr-ol
83345-46-4 97%
1g
$15.0 2025-02-25
Enamine
EN300-7365621-0.25g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
0.25g
$19.0 2025-03-11
Enamine
EN300-7365621-10.0g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
10.0g
$43.0 2025-03-11
abcr
AB165386-1g
N-alpha-t-Butyloxycarbonyl-L-tyrosinol; .
83345-46-4
1g
€86.40 2024-04-16
Aaron
AR01DMLU-25g
Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-,1,1-dimethylethyl ester
83345-46-4 97%
25g
$117.00 2025-02-12
A2B Chem LLC
AX14342-1g
Boc-L-Tyr-ol
83345-46-4 97%
1g
$11.00 2024-04-19
Aaron
AR01DMLU-1g
Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-,1,1-dimethylethyl ester
83345-46-4 97%
1g
$12.00 2025-02-12
Enamine
EN300-7365621-100.0g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
100.0g
$352.0 2025-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225125-25g
Boc-L-Tyr-ol
83345-46-4 97%
25g
¥872.00 2024-07-28

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0.25 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
참조
New thiazole carboxamides as potent inhibitors of Akt kinases
Chang, Shaohua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1208-1212

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
참조
Chiral recyclable fluorous disulfonamide ligand for catalytic enantioselective cyclopropanation of allylic alcohols
Kawashima, Yuya; et al, Tetrahedron, 2015, 71(45), 8585-8592

합성 방법 4

반응 조건
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran
1.2 Reagents: Citric acid Solvents: Water
참조
Inhibitor Complexes of the Pseudomonas Serine-Carboxyl Proteinase
Wlodawer, Alexander; et al, Biochemistry, 2001, 40(51), 15602-15611

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  cooled; 7 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Ethyl acetate ;  pH 2, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
참조
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

합성 방법 6

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
참조
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

합성 방법 7

반응 조건
1.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
참조
Ligand creation via linking - a rapid and convenient method for construction of novel supported PyOX-ligands
Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
2.2 Reagents: Water
참조
Two modes of asymmetric polymerization of phenylacetylenes having an L-amino alcohol residue and two hydroxy groups
Jia, Hongge; et al, Journal of Polymer Science, 2012, 50(24), 5134-5143

합성 방법 9

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
참조
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

합성 방법 10

반응 조건
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
참조
An efficient method for the reduction of N-protected amino acids and peptides to the corresponding alcohols
Naqvi, T.; et al, Journal of Chemical Research, 1999, (7), 424-425

합성 방법 11

반응 조건
1.1 Reagents: Thionyl chloride ;  -10 °C; 48 h, rt
2.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
3.2 Reagents: Water
참조
Two modes of asymmetric polymerization of phenylacetylenes having an L-amino alcohol residue and two hydroxy groups
Jia, Hongge; et al, Journal of Polymer Science, 2012, 50(24), 5134-5143

합성 방법 12

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ;  30 min, 25 °C
참조
Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for the Production of Aureusimine Pyrazinones
Wilson, Daniel J.; et al, Biochemistry, 2013, 52(5), 926-937

합성 방법 13

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
참조
Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. II. Structure determination and synthesis
Momose, Isao; et al, Journal of Antibiotics, 2001, 54(12), 1004-1012

합성 방법 14

반응 조건
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  72 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  12 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  pH 5
1.4 Solvents: Ethyl acetate
참조
S-Acyl-2-Thioethyl Aryl Phosphotriester Derivatives of AZT: Synthesis, Antiviral Activity, and Stability Study
Peyrottes, Suzanne; et al, Journal of Medicinal Chemistry, 2003, 46(5), 782-793

합성 방법 15

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
참조
Synthesis of (S,S)-isodityrosinol in a fully differentiated form via Diels-Alder methodology
Feng, Xianqi; et al, Journal of Organic Chemistry, 1992, 57(22), 5811-12

합성 방법 16

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
참조
Catalytic enantioselective cyclopropanation of allylic alcohols using recyclable fluorous disulfonamide ligand
Miura, Tsuyoshi; et al, Tetrahedron Letters, 2008, 49(40), 5813-5815

합성 방법 17

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  -72 °C; -72 °C → reflux; 20 h, reflux
1.2 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Catalysts: Potassium iodide Solvents: Dimethylformamide ;  15 min, rt
2.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  19 h, 70 °C
3.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
참조
Ligand creation via linking - a rapid and convenient method for construction of novel supported PyOX-ligands
Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Raw materials

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Preparation Products

추천 기사

추천 공급업체
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
江苏科伦多食品配料有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
江苏科伦多食品配料有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司